Cesium bromoiodide
Description
Significance and Research Trajectory of All-Inorganic Cesium Lead Halide Perovskites
All-inorganic cesium lead halide perovskites, with the general formula CsPbX₃ (where X can be a halide ion such as chlorine, bromine, or iodine), have garnered significant attention in the research community. mdpi.comresearchgate.netrsc.org This interest stems from their exceptional optoelectronic properties, which make them suitable for a variety of applications, including solar cells, light-emitting diodes (LEDs), photodetectors, and lasers. researchgate.netoptica.orgjim.org.cn
A key advantage of all-inorganic perovskites over their organic-inorganic hybrid counterparts is their enhanced stability. mdpi.com Organic-inorganic hybrid perovskites, while exhibiting excellent performance, often suffer from degradation when exposed to environmental factors like moisture, heat, and light, primarily due to the volatile nature of the organic components. mdpi.comutoronto.ca The substitution of the organic cation with the inorganic cesium (Cs⁺) cation leads to improved thermal and environmental stability, a crucial factor for the long-term performance of electronic devices. acs.orgacs.org
The research into all-inorganic cesium lead halide perovskites has been marked by rapid progress. Scientists have explored various synthetic methods to produce high-quality nanocrystals with controlled morphologies. researchgate.netrsc.org Furthermore, extensive research has been conducted on tuning their optical and electronic properties by adjusting the halide composition. mdpi.commdpi.com This tunability allows for the creation of materials with specific bandgaps, enabling their use across the visible spectrum. mdpi.commdpi.com
Specific Focus on Cesium Lead Bromoiodide (CsPbBrₓI₃₋ₓ) Systems
Within the family of all-inorganic cesium lead halide perovskites, the mixed-halide system of cesium lead bromoiodide (CsPbBrₓI₃₋ₓ) has emerged as a subject of intense investigation. acs.orgsemanticscholar.org This specific focus is driven by the ability to fine-tune the material's properties by varying the ratio of bromide (Br⁻) to iodide (I⁻) ions.
One of the most significant advantages of the CsPbBrₓI₃₋ₓ system is the ability to engineer the bandgap. acs.orgrsc.orgrsc.org Pure CsPbI₃ has a relatively narrow bandgap, making it suitable for absorbing a significant portion of the solar spectrum. mdpi.comresearchgate.net However, it often suffers from phase instability at room temperature, converting from the desired black perovskite phase to a yellow non-perovskite phase. researchgate.net Conversely, CsPbBr₃ is more stable but has a wider bandgap, limiting its light absorption capabilities. researchgate.net By creating a mixed-halide system, researchers can achieve a balance between stability and an optimal bandgap. acs.orgacs.orgnih.gov The incorporation of bromine into the CsPbI₃ lattice has been shown to improve the structural and thermal stability of the material. acs.org
The synthesis of CsPbBrₓI₃₋ₓ is often achieved through methods like hot-injection, ligand-assisted reprecipitation (LARP), and ion exchange. semanticscholar.orgacs.orgrsc.org These techniques allow for the creation of nanocrystals with high photoluminescence quantum yields (PLQYs) and narrow emission bandwidths, which are critical for applications in LEDs and displays. optica.orgsemanticscholar.org
Evolution of Cesium Lead Bromoiodide Research within Halide Perovskite Systems
The research into Cesium Lead Bromoiodide has evolved significantly, addressing key challenges and unlocking new possibilities. Early research primarily focused on the fundamental synthesis and characterization of these materials, establishing the relationship between the Br/I ratio and the resulting optoelectronic properties. acs.org
A major area of evolution has been the improvement of material stability. While more stable than pure CsPbI₃, mixed-halide systems can still be susceptible to degradation, including phase segregation where the mixed halide separates into bromine-rich and iodine-rich domains under illumination. utoronto.caacs.org To counter this, researchers have developed various strategies, such as surface passivation using different ligands and embedding the nanocrystals in a polymer matrix. acs.orgrsc.orgnju.edu.cn These approaches help to reduce defects and prevent ion migration, leading to more stable and efficient materials. semanticscholar.orgnju.edu.cn
Furthermore, the exploration of different synthesis techniques has been a continuous effort. For instance, methods like tip-ultrasonication followed by anion exchange have been developed to produce CsPbBrₓI₃₋ₓ nanocrystals. acs.orgcam.ac.uk Research has also delved into the influence of various processing parameters, such as the choice of antisolvents during purification, on the final properties of the nanocrystals. acs.org
Recent research has also explored the application of CsPbBrₓI₃₋ₓ in more advanced devices. For example, their use in tandem solar cells is being investigated, where their tunable bandgap can be optimized to absorb a specific portion of the solar spectrum, complementing other solar cell materials. acs.org The development of perovskite-based LEDs has also seen significant progress, with efforts focused on achieving high efficiency and color purity, particularly in the red-light-emitting region where CsPbBrₓI₃₋ₓ nanocrystals show great promise. semanticscholar.orgacs.orgrsc.org
Interactive Data Table: Properties of Cesium Lead Halide Perovskites
Structure
2D Structure
Properties
InChI |
InChI=1S/Br2I.Cs/c1-3-2;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWWBUMNBWNDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[I-]Br.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CsI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890777 | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
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Molecular Weight |
419.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18278-82-5 | |
| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
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| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
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| Record name | Iodate(1-), dibromo-, cesium (1:1) | |
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| Record name | Cesium dibromoiodate | |
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Synthetic Methodologies and Precursor Engineering for Cesium Bromoiodide
Solution-Phase Synthesis Techniques
Solution-based methods are favored for their versatility and scalability in producing high-quality perovskite materials. These techniques allow for fine control over the stoichiometry, crystal size, and morphology of the resulting cesium bromoiodide compounds.
The hot injection method is a widely adopted colloidal synthesis technique for producing high-quality, monodisperse perovskite nanocrystals (NCs). researchgate.net The process involves the rapid injection of a cesium precursor into a heated solution containing lead halide precursors.
A typical synthesis begins with the dissolution of lead(II) bromide (PbBr₂) and lead(II) iodide (PbI₂) in a high-boiling point non-polar solvent, most commonly 1-octadecene (B91540) (ODE). acs.org This mixture also contains coordinating ligands, typically oleic acid (OA) and oleylamine (B85491) (OAm), which are crucial for solubilizing the precursors and stabilizing the nanocrystals as they form. The solution is heated under vacuum (e.g., at 120 °C) to remove water and other volatile impurities before being placed under an inert atmosphere (e.g., Nitrogen or Argon). The temperature is then raised to a specific reaction temperature, generally between 160-190 °C. acs.org
At this elevated temperature, a pre-prepared cesium oleate (B1233923) solution is swiftly injected into the reaction flask. This rapid injection supersaturates the solution, triggering the immediate nucleation and subsequent growth of CsPb(Br/I)₃ nanocrystals. The reaction is allowed to proceed for only a few seconds before being quenched by immersing the flask in an ice-water bath, which halts further crystal growth and helps ensure a narrow size distribution of the nanocrystals.
| Parameter | Description | Typical Values / Reagents | Source(s) |
|---|---|---|---|
| Cesium Precursor | Source of Cs⁺ ions, typically pre-reacted with oleic acid. | Cesium Carbonate (Cs₂CO₃) + Oleic Acid | acs.org |
| Lead Precursors | Sources of Pb²⁺, Br⁻, and I⁻ ions. | Lead(II) Bromide (PbBr₂), Lead(II) Iodide (PbI₂) | acs.org |
| Solvent | High-boiling point, non-polar solvent for the reaction medium. | 1-Octadecene (ODE) | acs.org |
| Ligands | Surfactants to stabilize nanocrystals and control growth. | Oleic Acid (OA), Oleylamine (OAm) | acs.org |
| Injection Temperature | Temperature of the lead halide solution upon injection of the Cs-precursor. | 160–180 °C | acs.org |
| Quenching | Method to rapidly stop the reaction and control nanocrystal size. | Ice-water bath | mdpi.com |
For the fabrication of perovskite thin films, one-step spin coating is a prevalent and straightforward solution-based technique. This method is particularly useful for creating uniform films required in various electronic and optoelectronic device structures. The process involves depositing a precursor solution onto a substrate, which is then spun at high speed to produce a thin, even layer.
In a typical procedure for this compound, the precursor salts (e.g., CsI, PbBr₂, PbI₂) are dissolved in a polar aprotic solvent, with dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices. techscience.comresearchgate.net The resulting solution contains all the necessary ionic components for the formation of the CsPb(Br/I)₃ perovskite. This precursor solution is dispensed onto a substrate, which is immediately accelerated to a high rotational speed (e.g., 2000-5000 rpm). techscience.comresearchgate.net The centrifugal force spreads the liquid, while solvent evaporation leads to the formation of a solid "wet" film.
To improve film quality and prevent the formation of pinholes, an anti-solvent dripping step is often employed. aip.org During the spin coating process, a non-polar solvent in which the perovskite precursors are insoluble (e.g., toluene (B28343) or chlorobenzene) is dripped onto the spinning substrate. This induces rapid and uniform precipitation of the perovskite, leading to a denser and smoother film. aip.org Following the spin coating process, the film is typically annealed at a specific temperature (e.g., 100-280 °C) to promote crystallization and remove any residual solvent. techscience.comaip.org Variations of this method, such as using a directed stream of gas (e.g., nitrogen) during spinning, can further enhance solvent evaporation rates and improve film uniformity. frontiersin.org
Colloidal synthesis encompasses methods that produce stable, sub-micrometer particles (nanocrystals) dispersed in a solvent. The hot-injection method described in section 2.1.1 is a primary example of a colloidal synthesis route. Another significant colloidal approach is the Ligand-Assisted Reprecipitation (LARP) method, which offers the advantage of being performed at room temperature. rsc.org
The LARP method relies on solubility differences. acs.org First, the perovskite precursors (e.g., CsBr, PbBr₂, PbI₂) are dissolved in a "good" solvent, typically a polar solvent like DMF, in which they are highly soluble. Ligands such as oleic acid and oleylamine are included in this solution to later cap the nanocrystals. This precursor solution is then rapidly injected into a "bad" solvent (an anti-solvent), such as toluene, under vigorous stirring. royalsocietypublishing.org Because the precursors are insoluble in the anti-solvent, they rapidly precipitate to form perovskite nanocrystals. The ligands immediately bind to the surfaces of the nanocrystals, arresting their growth and providing colloidal stability, which prevents them from aggregating. chemrxiv.org
While the conventional LARP method is simple, it often suffers from low reaction yields (less than 30%). rsc.org However, research has shown that through solvent and ligand engineering, such as substituting toluene with ethyl acetate (B1210297) as the anti-solvent and using shorter, saturated ligands like octylamine, the product yield can be significantly increased to around 70%. rsc.org
Precursor Design and Ligand Engineering
The chemical composition of the precursor solution, particularly the choice of ligands, is a critical factor that dictates the quality, stability, and optoelectronic properties of the resulting this compound nanocrystals.
While oleic acid and oleylamine are the conventional ligands, research has explored alternatives to enhance the stability of perovskite nanocrystals. Phenylated phosphine (B1218219) ligands, such as diphenylmethylphosphine (DPMP) and triphenylphosphine (B44618) (TPP), have been successfully incorporated into the synthesis of red-emitting cesium lead bromoiodide (CsPbBrI₂) nanocrystals to improve their stability against ambient conditions. acs.org
In these syntheses, the phosphine ligand is added to the cesium oleate precursor solution before its injection into the hot lead halide solution. acs.org The phosphine ligands are believed to anchor strongly to the nanocrystal surface, likely through a P–Pb interaction, providing a more robust passivating layer than traditional amine ligands. This enhanced binding helps protect the nanocrystals from degradation caused by moisture. acs.org
Comparative studies have shown that while both DPMP and TPP improve stability, DPMP provides superior long-term performance. acs.org Nanocrystals treated with an optimal amount of DPMP retained their characteristic red emission for over 21 days in storage, whereas the pristine and TPP-treated nanocrystals showed significant degradation and color shifting much earlier. acs.org The incorporation of these phosphine ligands also improves the quality of thin films made from the nanocrystals, leading to more uniform and pinhole-free surfaces. acs.org
| Ligand | Key Structural Feature | Observed Effect on Nanocrystals | Source(s) |
|---|---|---|---|
| Diphenylmethylphosphine (DPMP) | Two phenyl rings, one methyl group | Significantly enhanced air stability; maintained red emission for >21 days. Improved film morphology. | acs.org |
| Triphenylphosphine (TPP) | Three phenyl rings | Improved stability over pristine nanocrystals, but less effective than DPMP. | acs.org |
The quality of perovskite nanocrystals is intrinsically linked to the condition of their surfaces. Surface defects, such as halide or cesium vacancies, act as non-radiative recombination centers, which diminish the material's photoluminescence quantum yield (PLQY). Surface ligand regulation is the primary strategy to passivate these defects and enhance optical performance and stability.
The conventional ligand system of oleic acid and oleylamine functions through a dynamic binding process, where the oleylammonium cation fills A-site (cesium) vacancies and the oleate anion coordinates with the B-site (lead) cation. However, this binding is reversible and can lead to ligand detachment, exposing the nanocrystal surface to degradation. rsc.org
To overcome this, various ligand engineering strategies have been developed. These include:
Using stronger binding ligands: Replacing oleic acid with alkylphosphonic acids has been shown to provide better morphological control and monodispersity in CsPbBr₃ nanocrystals. researchgate.net
Introducing hybrid ligands: A combination of didodecyldimethylammonium (B1216837) bromide (DDAB) and zinc bromide (ZnBr₂) can be used in a post-synthetic treatment to reconstruct the surface of CsPbBr₃ nanocrystals. This hybrid system effectively detaches the native, weaker ligands and provides a more stable passivating layer, resulting in an exceptional PLQY of 95% and enhanced tolerance to environmental stressors. rsc.org
Employing ammonium-based modifiers: The addition of ammonium (B1175870) ions, through species like ammonium oleate or cetyltrimethylammonium bromide (CTAB), can effectively passivate surface defects and decrease non-radiative recombination, leading to improved PLQY in mixed-halide perovskites. mdpi.comacs.org
Ultimately, the goal of surface ligand regulation is to create a robust, complete passivating shell around the perovskite core, minimizing defects and isolating the nanocrystal from the external environment, thereby maximizing its intrinsic properties.
Control of Crystalline Morphology and Film Quality
The ultimate performance of optoelectronic devices based on this compound (CsPbBrₓI₃₋ₓ) is intrinsically linked to the quality of the perovskite thin film. Control over the crystalline morphology, including grain size, orientation, and surface coverage, is paramount. This section delves into the critical processing parameters that govern the film's final characteristics, specifically focusing on the influence of substrate temperature, post-annealing treatments, and the selection of solvent systems.
Substrate Temperature and Post-Annealing Effects
The thermal treatment of this compound films, both during and after deposition, plays a crucial role in the crystallization process, grain growth, and defect management. The substrate temperature during deposition and the subsequent post-annealing steps are powerful tools to tailor the film's structural and morphological properties.
Research has shown that the annealing temperature is a critical parameter for optimizing perovskite solar cells. frontiersin.org For instance, in a study on methylammonium (B1206745) lead iodide (MAPbI₃), a related perovskite, the cell's photovoltage and photocurrent increased rapidly with annealing temperatures between room temperature and 60°C, correlating with noticeable morphological evolution and crystallization. frontiersin.org A maximum photovoltage was achieved at an annealing temperature of 100°C. frontiersin.org However, higher temperatures can also lead to thermal decomposition, highlighting a delicate trade-off. frontiersin.org
In the context of cesium-based perovskites, post-deposition annealing (PDA) has been shown to effectively improve the grain size of Cesium Lead Bromide (CsPbBr₃) films. researchgate.net This enhancement in grain size can lead to an improved carrier diffusion length. researchgate.net For some perovskite materials, a brief, high-temperature annealing step, sometimes referred to as "flash annealing," has been found to be beneficial in limiting out-of-plane grain boundaries. frontiersin.org
A study on Cesium Bismuth Iodide (Cs₃Bi₂I₉), a lead-free alternative, investigated the impact of post-annealing temperature (PAT) on film properties. ikm.org.my The findings indicated that as the PAT increased from 100°C to 200°C, the crystallinity of the film improved, and the crystallite size increased from 20 nm to 23 nm. ikm.org.my This was accompanied by an increase in average surface roughness. ikm.org.my The changes in structural and morphological properties also influenced the optical and electrical characteristics. ikm.org.my
The duration of the annealing process is another key variable. For some perovskite films, crystallization from an amorphous state can be delayed, allowing for better control over the final morphology. uni-konstanz.de For instance, a study on Cs₀.₀₅PbI₂.₀₅ thin films noted a delay in crystallization, attributed to the evaporation of residual solvents like dimethyl sulfoxide (DMSO). uni-konstanz.de The morphology of these films changed from amorphous with small crystallites at 50°C to a more crystalline, columnar structure at 70°C. uni-konstanz.de
Interactive Table: Effect of Post-Annealing Temperature on Cesium Bismuth Iodide (Cs₃Bi₂I₉) Properties. ikm.org.my
| Post-Annealing Temperature (°C) | Crystallite Size (nm) | Indirect Bandgap (eV) |
|---|---|---|
| 100 | 20 | 1.92 |
| 150 | - | 1.89 |
| 200 | 23 | 1.86 |
Influence of Solvent Systems
The choice of solvent is a critical factor in the solution-based synthesis of this compound films, profoundly impacting the precursor chemistry, crystallization kinetics, and ultimately, the morphology and quality of the final film.
Different solvents and solvent combinations can lead to significant variations in film properties even if the resulting crystal structure is the same. nih.gov A study on Cesium Lead Triiodide (CsPbI₃) thin films prepared from dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and a mixture of the two, confirmed that while all films shared the same crystal structure, there were substantial chemical and compositional differences. nih.gov These findings underscore the critical role solvents play in determining compositional stoichiometry and thin-film morphology. nih.gov
The introduction of additives into the solvent system can also be a powerful strategy. For example, adding DMSO to a CsBr/methanol precursor solution has been shown to increase the solubility of CsBr and significantly influence the morphology and optical properties of CsPb(IₓBr₁₋ₓ)₃ films. researchgate.net By carefully regulating the amount of DMSO, researchers were able to achieve higher power conversion efficiencies in solar cell devices. researchgate.net
The use of anti-solvents during the spin-coating process is another widely employed technique to induce rapid and uniform crystallization, leading to high-quality films. A study on Cesium Bismuth Iodide (Cs₃Bi₂I₉) evaluated the influence of different anti-solvents, including isopropanol (B130326), chlorobenzene, and toluene. dntb.gov.ua The results showed that films fabricated using isopropanol as the anti-solvent exhibited an extremely flat, homogeneous, and highly compact morphology compared to the others. dntb.gov.ua This improved morphology correlated with enhanced solar cell performance. dntb.gov.ua
Furthermore, the interaction between the solvent and the precursor materials can lead to the formation of intermediate phases that influence the final film formation. The use of DMSO can facilitate control over the crystallization and morphology of the lead iodide (PbI₂) thin film in a two-step deposition process. uni-konstanz.de Understanding the evolution of these solvent-containing intermediate films during annealing is crucial for fabricating high-quality perovskite films. uni-konstanz.de
Ligands introduced into the solvent system can also passivate surface defects and improve film stability and quality. The use of phosphine ligands like diphenylmethylphosphine (DPMP) and triphenylphosphine (TPP) in the synthesis of Cesium Lead Bromoiodide (CsPbBrI₂) nanocrystals has been shown to result in more uniform and smaller crystalline sizes, with films exhibiting fewer cracks and holes. acs.orgnih.gov
Interactive Table: Comparison of Anti-Solvent Effects on Cesium Bismuth Iodide (Cs₃Bi₂I₉) Film Morphology. dntb.gov.ua
| Anti-Solvent | Film Morphology Characteristics |
|---|---|
| Isopropanol | Extremely flat, homogeneous, highly compact |
| Chlorobenzene | Less uniform compared to isopropanol |
Advanced Structural Characterization and Crystallographic Analysis of Cesium Bromoiodide
Crystal Phase Analysis and Polymorphism
The crystallographic structure of cesium bromoiodide perovskites is highly dependent on factors such as temperature, composition (the ratio of bromide to iodide), and crystal size. These materials primarily exist in three polymorphic forms: a high-temperature cubic α-phase, an intermediate tetragonal β-phase, and a low-temperature orthorhombic δ-phase.
The fundamental crystal structure of these perovskites consists of a three-dimensional framework of corner-sharing lead-halide octahedra ([PbX₆]⁴⁻, where X is Br⁻ and/or I⁻), with the cesium cation (Cs⁺) occupying the twelve-fold coordinated site within the framework. The different phases arise from the tilting and rotation of these octahedra.
Cubic (α-phase): At high temperatures, the compound adopts the highest symmetry cubic perovskite structure (space group Pm-3m). researchgate.netacs.org This phase is characterized by an untilted framework of [PbX₆]⁴⁻ octahedra. In the related compound CsPbBr₃, this phase is stable above 130°C. nih.govresearchgate.net For the mixed-halide system CsPb(BrₓCl₁₋ₓ)₃, a cubic phase can be observed at room temperature for certain halide ratios (x = 0.4 and 0.6). nih.gov
Tetragonal (β-phase): Upon cooling, the cubic phase typically transforms into a tetragonal structure (space group P4/mbm). researchgate.netresearchgate.net This transition involves a distortion of the cubic lattice and a tilting of the octahedra. For CsPbBr₃, this phase is stable in the temperature range of 88°C to 130°C. nih.govresearchgate.net
Orthorhombic (δ-phase): At room temperature and below, the most stable and common structure is the orthorhombic phase (space group Pbnm or Pnma). acs.orgmdpi.comrsc.org This phase represents a further distortion from the tetragonal structure with a more complex octahedral tilting pattern. acs.org For CsPbBr₃, the transition to the orthorhombic phase occurs below 88°C. nih.govresearchgate.net The addition of bromide to CsPbI₃ is known to stabilize the perovskite 'black phase' at room temperature. acs.org
The table below summarizes the typical crystal structures and their corresponding space groups found in related cesium lead halide perovskites.
| Phase | Crystal System | Space Group | Key Structural Feature |
| α-phase | Cubic | Pm-3m | Highly symmetric, untilted [PbX₆]⁴⁻ octahedra researchgate.netacs.org |
| β-phase | Tetragonal | P4/mbm | Distorted cubic lattice with tilted octahedra researchgate.netresearchgate.net |
| δ-phase | Orthorhombic | Pbnm / Pnma | Lower symmetry with complex octahedral tilting acs.orgmdpi.com |
Phase transformations in this compound are driven by several factors, which can be precisely controlled to tune the material's properties.
Temperature-Induced Transformation: The most studied mechanism is temperature. As temperature decreases, the structure undergoes transitions from cubic to tetragonal and then to orthorhombic to achieve a more stable, lower-energy state. mdpi.comsemanticscholar.org These transitions are well-documented for the parent compounds CsPbBr₃ and CsPbI₃, with specific transition temperatures confirmed by differential scanning calorimetry (DSC) and high-temperature X-ray diffraction. researchgate.netsemanticscholar.org For CsPbBr₃, phase transitions occur at 88°C and 130°C. semanticscholar.org
Quantum Size Effects: In nanocrystals, quantum confinement plays a critical role in phase stability. The phase transition temperatures in CsPbBr₃ quantum dots are significantly lower than in the bulk material. acs.org The orthorhombic-to-tetragonal transition occurs between 50°C and 59°C, and the tetragonal-to-cubic transition happens between 108°C and 117°C, representing a depression of at least 29°C and 13°C, respectively. acs.org This size-dependent stability allows for the stabilization of phases at temperatures where they would be unstable in bulk form. mdpi.com The pressure required to induce phase transitions is also observed to decrease as nanocrystal size decreases. acs.org
Other Mechanisms: Phase transitions can also be induced by external stimuli. Light irradiation can trigger a transformation from an orthorhombic to a tetragonal structure in CsPbBr₃, a process driven by the transition of photogenerated carriers that releases distortion in the Pb-Br octahedral framework. nih.gov Furthermore, the crystal structure can be altered through anion exchange. Exposing CsPbBr₃ to a source of chloride ions can induce a sequential transformation from the initial cubic phase to a tetragonal and subsequently to an orthorhombic phase. acs.org
Microstructural and Nanostructural Elucidation
Transmission Electron Microscopy (TEM): TEM is a powerful tool for visualizing the atomic structure and morphology of this compound nanomaterials. High-resolution TEM (HR-TEM) studies on CsPbBr₃ nanocrystals have confirmed their faceted, crystalline nature and have been used to identify the dominant orthorhombic phase. nih.gov TEM images of mixed-halide CsPb(Br/I)₃ nanocrystals clearly show their cubic shape with sizes around 10 nm. researchgate.net However, these materials are sensitive to the electron beam, which can cause radiation damage, such as the formation of Pb crystallites on the surface. nih.gov
Scanning Electron Microscopy (SEM): SEM is primarily used to investigate the surface morphology, grain size, and uniformity of thin films and microcrystals. researchgate.net Analysis of CsPbBr₃ thin films prepared by multi-step deposition reveals how the number of deposition cycles affects grain size and film quality. researchgate.net SEM combined with energy-dispersive X-ray spectroscopy (EDS) confirms the uniform distribution of cesium, lead, and bromine in solid-solution crystals, supporting their homogeneity. nih.gov
Scanning Transmission Electron Microscopy (STEM): Aberration-corrected STEM, often combined with electron energy-loss spectroscopy (EELS), provides atomic-resolution imaging and chemical analysis. This technique has been instrumental in demonstrating the orthorhombic crystal structure of CsPbBr₃ nanosheets and identifying their lateral termination planes. rsc.org
X-ray diffraction (XRD) is the principal technique for determining crystalline phase, lattice parameters, and average crystallite size. The positions of diffraction peaks correspond to specific lattice spacings, from which the unit cell parameters can be calculated. mdpi.commdpi.com For instance, the lattice parameter for cubic CsPbBr₃ has been determined to be approximately 5.89 Å. nih.gov
The average crystalline size (D) of nanoparticles or grains in a polycrystalline film can be estimated from the broadening of XRD peaks using the Scherrer formula: D = Kλ / (β cosθ) where K is the shape factor, λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. mdpi.com For highly ordered structures like self-assembled nanoplatelet stacks, multilayer diffraction analysis can determine the platelet thickness and inter-particle spacing with exceptional precision. nih.govchemrxiv.org
The table below shows representative lattice parameter data for related cubic cesium lead halide compounds.
| Compound | Crystal System | Lattice Parameter (a) | Source |
| CsPbBr₃ | Cubic | 5.8859 Å | mdpi.com |
| CsPbCl₃ | Cubic | 5.6379 Å | mdpi.com |
| Cs₀.₇₅(EtNH₃)₀.₂₅PbBr₃ | Cubic | 5.8951 Å | nih.gov |
Controlling the morphology of this compound is crucial for tailoring its properties for specific applications.
Nanocrystals: Colloidal synthesis methods, such as the hot-injection technique, allow for the production of nanocrystals with controlled size and shape. mdpi.com The shape of CsPbBr₃ nanocrystals can be tuned from cubes to sheets by adjusting the ratio of surface ligands like oleic acid and oleylamine (B85491). mdpi.com The size of quantum dots can be precisely adjusted by changing the reaction temperature, which in turn tunes the quantum confinement effect and the material's optical properties. mdpi.com
Thin Films: High-quality thin films are essential for many optoelectronic devices. They can be fabricated through various methods, including spin-coating and vapor-assisted deposition techniques. acs.orgresearchgate.net The morphology and purity of the film are highly dependent on the deposition parameters. researchgate.net
Microcrystals: Single crystals with dimensions on the micrometer scale can be grown using techniques like chemical vapor deposition (CVD). By carefully controlling precursor evaporation temperatures and substrate position, distinct morphologies such as microrods, microplates, and microspheres can be selectively grown in a single process. mdpi.comnih.gov
X-ray Diffraction and Advanced Diffraction Techniques in this compound Research
The precise determination of the three-dimensional atomic arrangement within this compound (CsIBr₂) has been achieved primarily through single-crystal X-ray diffraction (XRD), a powerful technique for elucidating crystal structures. This method, complemented by high-pressure diffraction studies, has provided significant insights into the compound's structural characteristics and stability.
Initial crystallographic analysis of this compound was reported by J. E. Davies and E. K. Nunn. Their work laid the foundation for understanding the fundamental structure of this trihalide salt. Subsequent research, particularly high-pressure angle-dispersive X-ray diffraction (ADXRD) investigations, has further refined this understanding, confirming the ambient pressure crystal structure and exploring its behavior under extreme conditions.
At ambient conditions, this compound crystallizes in the orthorhombic crystal system, which is characterized by three unequal crystallographic axes at right angles to each other. The specific space group for this phase is Pnma. researchgate.net This space group assignment dictates the symmetry elements present in the crystal lattice and the arrangement of atoms within the unit cell.
High-pressure ADXRD studies have revealed that the ambient orthorhombic phase of this compound is stable up to a pressure of 5 GPa. researchgate.net This indicates a considerable structural integrity under compression. Beyond this pressure, the compound undergoes a phase transition to a trigonal system with a P-3c1 space group. researchgate.net Such high-pressure studies are crucial for understanding the material's behavior in various environments and for predicting potential new phases with different properties.
The crystallographic data for the ambient phase of this compound is summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Key Bond Length (I-Br) | 2.78 Å (asymmetrical anion) |
| Stability Range | Up to 5 GPa |
Fundamental Optoelectronic Properties and Phenomena of Cesium Bromoiodide Perovskites
Electronic Band Structure and Bandgap Tunability
The electronic band structure of cesium bromoiodide perovskites, specifically their tunable bandgap, is a cornerstone of their potential in various optoelectronic applications. This adaptability arises primarily from the ability to precisely control the halide composition and the resulting crystalline phase.
Influence of Halide Composition on Bandgap Energy
The bandgap energy of cesium lead bromoiodide (CsPb(BrₓI₁₋ₓ)₃) perovskites is highly tunable by adjusting the bromide-to-iodide ratio. ox.ac.ukmdpi.com Systematically replacing iodide ions with smaller bromide ions leads to a widening of the bandgap. researchgate.netresearchgate.net This substitution induces a contraction in the crystal lattice, which alters the overlap between the lead and halide orbitals that constitute the valence and conduction bands. researchgate.netstanford.edu
Specifically, increasing the bromine content (increasing x) results in a blueshift of the optical absorption onset, corresponding to a larger bandgap. researchgate.net This relationship allows for the precise engineering of the material's absorption and emission spectra across the visible range. mdpi.comnih.gov For instance, the bandgap of CsPb(BrₓI₁₋ₓ)₃ can be tuned from that of pure cesium lead iodide (CsPbI₃) to that of pure cesium lead bromide (CsPbBr₃). researchgate.net This tunability is critical for applications such as tandem solar cells, where specific bandgaps are required to optimize the absorption of the solar spectrum. ox.ac.ukmdpi.com
Research has shown that even small amounts of bromine substitution in CsPbI₃ can significantly impact the material's properties, not only by increasing the bandgap but also by enhancing stability against degradation into a non-photoactive phase. researchgate.net
Table 1: Effect of Halide Composition on Bandgap in Mixed Halide Perovskites
| Perovskite Composition | Bandgap (eV) | Key Observation |
|---|---|---|
| CH₃NH₃Pb(I₁₋ₓBrₓ)₃ | Increases with x (from 1.54 to ~2.1) | Demonstrates the general trend of bandgap widening with increased bromide content. researchgate.net |
| CsPb(I₁₋ₓBrₓ)₃ | Increases with x | Similar trend to the methylammonium-based counterpart, allowing for tunable optoelectronic properties. mdpi.com |
| FA₁₋ₓCsₓPbI₃ | Increases with Cs content | Substitution of the A-site cation also influences the bandgap, in this case due to octahedral tilting. stanford.edu |
Optically Active Phases and Bandgap Correlation
The optoelectronic properties of this compound are intrinsically linked to its crystalline phase. The desired, optically active phase is the cubic α-phase, which possesses a direct and narrow bandgap suitable for photovoltaic and light-emitting applications. nih.gov However, this phase can be unstable, particularly in pure CsPbI₃, and prone to transforming into a non-functional, wide-bandgap orthorhombic δ-phase under ambient conditions. nih.govmdpi.com
The incorporation of bromide into the iodide lattice helps to stabilize the α-phase. researchgate.netnih.gov This stabilization is a key advantage of using a mixed-halide composition. The phase diagram of CsPb(BrₓI₁₋ₓ)₃ shows that increasing the bromine content lowers the temperature required to achieve the cubic perovskite structure. researchgate.net For example, CsPbI₂Br is stable at room temperature with a bandgap of approximately 1.9 eV. researchgate.net
The correlation between the crystal phase and the bandgap is direct: the optically active α-phase has a narrower bandgap, while the non-perovskite δ-phase has a significantly wider bandgap. mdpi.com Any structural transformation from the α-phase to the δ-phase results in a loss of the material's desired light-absorbing and emitting properties. mdpi.com Therefore, maintaining the structural integrity of the α-phase is crucial for device performance.
Photoluminescence and Carrier Dynamics
The efficiency and stability of this compound perovskites in light-emitting applications are governed by their photoluminescence properties and the underlying carrier dynamics. Enhancing photoluminescence quantum yield, extending carrier lifetimes, and minimizing non-radiative recombination are key research objectives.
Photoluminescence Quantum Yield Enhancement Mechanisms
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the radiative recombination of photogenerated electron-hole pairs. In this compound perovskites, a high PLQY is desirable for applications like LEDs. acs.org Several strategies have been developed to enhance the PLQY.
One of the most effective methods is surface passivation. nih.govacs.orgnih.gov Defect states on the surface of perovskite nanocrystals can act as traps for charge carriers, leading to non-radiative recombination and a lower PLQY. nih.gov By introducing passivating ligands, such as phosphines (e.g., diphenylmethylphosphine, triphenylphosphine) or phenethylamine, these trap states can be effectively neutralized. nih.govacs.orgnih.govacs.org This passivation reduces non-radiative recombination pathways, thereby increasing the probability of radiative recombination and enhancing the PLQY. nih.govacs.orgnih.gov Studies have shown that such surface treatments can lead to near-unity PLQY in some perovskite quantum dots. nih.govacs.org
Another mechanism for PLQY enhancement is the use of mixed-halide compositions. While halide segregation can be a problem, carefully engineered CsPb(BrₓI₁₋ₓ)₃ compositions can exhibit improved stability and luminescent properties compared to pure halide counterparts. nih.gov
Table 2: Strategies for PLQY Enhancement in this compound Perovskites
| Method | Mechanism | Example Ligands/Techniques | Result |
|---|---|---|---|
| Surface Passivation | Reduction of non-radiative recombination at surface trap sites. nih.govacs.orgnih.gov | Diphenylmethylphosphine (DPMP), Triphenylphosphine (B44618) (TPP), Phenethylamine (PEA). acs.orgnih.govacs.org | Increased PLQY and improved stability. nih.govacs.orgnih.gov |
| Compositional Engineering | Stabilization of the optically active perovskite phase. nih.gov | Partial replacement of iodide with bromide (e.g., CsPbBrI₂). nih.gov | Enhanced intrinsic stability and luminescence. nih.gov |
Carrier Lifetime and Carrier Injection Studies
The carrier lifetime is the average time an excited charge carrier exists before recombining. freiberginstruments.compveducation.orgwikipedia.org Longer carrier lifetimes are generally indicative of higher material quality with fewer defects and are crucial for efficient charge extraction in solar cells and sufficient time for radiative recombination in LEDs. freiberginstruments.comresearchgate.net
Studies on this compound nanocrystals have shown that surface passivation not only enhances PLQY but also prolongs the carrier lifetime. nih.govacs.org By reducing the number of trap states where non-radiative recombination can occur, carriers persist for a longer duration. nih.govacs.org
Carrier injection is the process of introducing charge carriers into the perovskite material, a critical step in the operation of LEDs. The ligands used for surface passivation can also influence carrier injection. acs.org While long-chain alkyl ligands can lead to high PLQY, their insulating nature can impede carrier injection. nih.gov In contrast, ligands with enhanced conductivity, such as those containing phenyl groups, can improve carrier injection into the perovskite core, leading to better device performance. acs.org Efficient carrier injection ensures that a sufficient number of electrons and holes are present in the active layer to recombine and produce light. tytlabs.co.jp
Non-radiative Recombination Pathways
The primary sources of non-radiative recombination in this compound perovskites are defect states. nih.govnih.govresearchgate.net These can be point defects within the crystal lattice or surface defects. nih.gov In mixed-halide perovskites, another significant non-radiative pathway arises from halide segregation. ox.ac.uknih.gov Under illumination or current injection, bromide and iodide ions can separate, forming iodide-rich domains with lower bandgaps. ox.ac.uk These domains can trap charge carriers, leading to increased non-radiative recombination. nih.gov
Suppressing these non-radiative pathways is a key focus of research. Defect passivation, as discussed previously, is a primary strategy. nih.govacs.orgnih.gov By healing surface defects, the probability of trap-assisted non-radiative recombination is significantly reduced. nih.govnih.gov Furthermore, strategies to inhibit halide segregation, such as tuning the A-site cation composition or incorporating specific additives, are crucial for maintaining high luminescence efficiency in mixed-halide perovskites. ox.ac.uk Reducing the density of these recombination centers is essential for approaching the theoretical efficiency limits of this compound perovskite devices. researchgate.net
Photoconductivity and Photoresponse Investigations
This compound (CsPb(BrₓI₁₋ₓ)₃) perovskites have been identified as materials with significant photoconductive properties, making them candidates for applications in radiation detection and photosensing. researchgate.net The compound CsPbBr₂I, for example, is noted for a substantial photoconductivity response, which is a critical characteristic for the successful detection of X-ray and γ-ray radiation. researchgate.net The photoresponsivity of perovskite-based photodetectors can be exceptionally high, with reports of generated current per incident power reaching up to 620 A W⁻¹ under weak monochromatic light. sci-hub.ru
Investigations into nanocomposites have explored the sensitization of wide-bandgap semiconductors like zinc oxide (ZnO) with cesium lead halide nanocrystals. In one such study, a ZnO/CsPb(I/Br)₃ nanocomposite demonstrated significantly lower photosensitivity compared to its chloride-bromide and pure bromide counterparts. nih.gov While all tested nanocomposites showed some photoresponse, the iodine-containing variant only exhibited a slight change in electrical resistance when irradiated with a high-power light source. nih.gov This suggests that while possessing photoconductive capabilities, the efficiency of photoresponse in mixed iodine-bromine systems can be influenced by the specific composition and interfacing material. nih.gov Specifically, bromide and mixed chloride-bromide cesium lead halides are effective sensitizers for ZnO photoconductivity in the 400–500 nm spectral range, whereas mixed iodine-bromide variants are weaker sensitizers for wavelengths longer than 500 nm. nih.gov
The table below summarizes the photoresponse of ZnO nanocomposites sensitized by different cesium lead halide perovskite nanocrystals (PNCs) when irradiated with a blue LED (470 nm).
Table 1: Photoresponse of ZnO/PNCs Nanocomposites
| Nanocomposite Material | Photosensitivity | Spectral Range of Effective Sensitization |
|---|---|---|
| ZnO/CsPb(Br/I)₃ | Low | Weak sensitizer (B1316253) > 500 nm |
| ZnO/CsPbBr₃ | High | 500 nm |
| ZnO/CsPb(Br/Cl)₃ | High | 460 nm |
Data sourced from research on sensitization of ZnO photoconductivity. nih.gov
Light-Induced Phenomena
A critical light-induced phenomenon observed in mixed-halide perovskites like this compound is photoinduced phase segregation. researchgate.netopticsjournal.net Under illumination, these homogeneously mixed crystals can separate into distinct domains enriched with different halides. nih.govosti.gov Specifically, in CsPb(BrₓI₁₋ₓ)₃ systems, illumination can induce the formation of iodide-rich and bromide-rich phases. acs.org This segregation is driven by the reduction in the semiconductor's free energy in the excited state, as photogenerated charge carriers migrate to the newly formed low-bandgap, iodide-rich domains. acs.org
This phenomenon is observable through changes in the material's photoluminescence (PL) spectrum. For CsPb(BrₓI₁₋ₓ)₃ films, compositions with a bromide concentration (x) greater than 0.4 exhibit a significant shift in their PL peak upon illumination. acs.org For instance, a film with the composition CsPb(Br₀.₅I₀.₅)₃ shows a PL peak that redshifts from an initial 629 nm to 655 nm after 20 minutes of illumination, indicating the formation of an iodide-rich phase. acs.org Similarly, studies on CsPbI₁.₂Br₁.₈ films also confirm that the material undergoes photoinduced phase separation under continuous light irradiation. mdpi.com
Crucially, this photoinduced phase segregation is often reversible. osti.govmdpi.com When the light source is removed, the segregated domains tend to remix, and the material reverts to its original, homogeneous mixed-halide state. osti.govacs.org This reversal can also be influenced by illumination intensity; it has been suggested that under sufficiently high photocarrier density, the halide ion distribution can be tuned from a segregated state back to a homogeneous one. jos.ac.cn The process is reversible by switching between light and dark conditions. mdpi.com
The table below details the change in photoluminescence peaks for various CsPb(BrₓI₁₋ₓ)₃ compositions under illumination, demonstrating the effect of phase segregation.
Table 2: Photoinduced Phase Segregation in CsPb(BrₓI₁₋ₓ)₃ Films
| Bromide Fraction (x) | Initial PL Peak (nm) | PL Peak after 20 min Illumination (nm) | Stability |
|---|---|---|---|
| 0.2 | 584 | 584 | Stable |
| 0.4 | 609 | 609 | Stable |
| 0.5 | 629 | 655 | Unstable (Segregates) |
| 0.6 | 567 | 660 | Unstable (Segregates) |
Data reflects PL peak positions before and after illumination with a 100 mW/cm² fluence. acs.org
The phenomenon of photoinduced phase segregation is closely linked to the concept of miscibility gaps in semiconductor alloys. researchgate.netox.ac.uk In mixed-halide perovskite systems, a miscibility gap refers to a range of compositions where the constituent halides are immiscible at a given temperature, leading to phase separation rather than forming a stable, homogeneous alloy. ox.ac.ukacs.org For some mixed-halide perovskites, such as those based on methylammonium (B1206745) (MA), a miscibility gap exists for intermediate bromide-iodide ratios (e.g., 0.3 < x < 0.6 in MAPb(BrₓI₁₋ₓ)₃), making them prone to segregation. ox.ac.ukacs.org
While the concept is general, the stability of this compound against phase segregation suggests a more favorable miscibility. The incorporation of cesium at the A-site cation position has been shown to enhance the crystalline quality and suppress photo-induced halide segregation. ox.ac.uk High crystalline quality is considered a prerequisite for achieving good band gap stability, as it may help to release lattice strain between potential iodide-rich and bromide-rich domains. ox.ac.uk However, the tendency towards segregation is not entirely eliminated and can still be observed under certain conditions, as noted in the previous section. acs.org The ability to form homogeneous crystals without a miscibility gap is essential for tuning the bandgap energy across the visible spectrum by alloying different halide species. arxiv.org The inherent thermodynamic stability of the mixed phase versus the segregated phases dictates whether the material remains a homogeneous alloy or separates, a process that can be triggered by the energy provided by photo-illumination. researchgate.net
Theoretical and Computational Modeling of Cesium Bromoiodide Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cesium bromoiodide, DFT studies have been instrumental in predicting key material properties.
Prediction of Electronic Band Structures
DFT calculations are widely used to predict the electronic band structure of CsPb(Br/I)₃ and its parent compounds, CsPbBr₃ and CsPbI₃. The band gap of these materials can be tuned by varying the bromide-to-iodide ratio. aip.orgaip.org For instance, first-principles calculations on CsPb(Br₁₋ₓIₓ)₃ have shown that the band gap generally decreases as the iodine content increases. aip.org This tunability is a key advantage for optoelectronic applications.
The nature of the band gap in these materials is typically direct, which is beneficial for applications requiring efficient light absorption and emission. mdpi.comresearchgate.net The valence band maximum (VBM) is primarily composed of halide p-orbitals hybridized with lead s-orbitals, while the conduction band minimum (CBM) is dominated by lead p-orbitals. acs.org Different DFT functionals, such as the Generalized Gradient Approximation (GGA) and hybrid functionals (e.g., HSE06), are employed to accurately predict the band gap values, with hybrid functionals often providing results in better agreement with experimental data. mdpi.comacs.orgresearchgate.netarxiv.org For example, calculations for CsPbBr₃ using the mBJ–GGA potential yielded a band gap of 2.23 eV, while the PBE–GGA potential gave a value of 1.53 eV. mdpi.com
| Compound | Calculation Method | Predicted Band Gap (eV) | Reference |
| CsPbBr₃ | mBJ–GGA | 2.23 | mdpi.com |
| CsPbBr₃ | PBE–GGA | 1.53 | mdpi.com |
| CsPbBr₂.₇₅Cl₀.₂₅ | mBJ–GGA | 2.46 | mdpi.com |
| CsPbBr₂Cl | mBJ–GGA | 2.40 | mdpi.com |
| CsPbBr₁.₅Cl₁.₅ | mBJ–GGA | 2.51 | mdpi.com |
| CsPbI₃ | GGA-PBE | 1.44 | acs.org |
| CsPbI₃ | HSE06 | 1.76 | acs.org |
| CsPbI₂Br | First-principles | 1.50 | aip.org |
Calculation of Defect Formation Energies
The performance and stability of perovskite materials are significantly influenced by the presence of intrinsic point defects. DFT calculations are used to determine the formation energies of various defects, such as vacancies, interstitials, and antisites. acs.orgrsc.org These calculations help to identify the most dominant defect types under different chemical potential conditions (e.g., halide-rich or halide-poor). escholarship.orgaip.org
For CsPbBr₃, studies have shown that under bromine-rich conditions, the formation energies of certain defects are low, which can lead to a higher defect concentration. escholarship.org Conversely, under bromine-poor conditions, the formation energies are generally higher. escholarship.org Halogen vacancies are often considered a primary channel for ion migration, which can affect material stability. aip.org The formation energy of an iodine vacancy (Vᵢ) is typically lower than that of a bromine vacancy (Vₑᵣ), suggesting that Vᵢ forms more readily in mixed halide systems. aip.org Interestingly, many intrinsic defects in cesium lead halides are found to create shallow energy levels within the band gap, contributing to the materials' notable defect tolerance. escholarship.orgmdpi.com
| Defect Type in CsPb(Br/I)₃ System | Finding | Reference |
| Halogen Vacancies | Formation energy of Vᵢ is generally lower than Vₑᵣ. | aip.org |
| CsPbBr₃ Defects | Defect formation energies are lower under Br-rich conditions. | escholarship.org |
| CsPbBr₃ Defects | Most intrinsic defects create shallow transition levels. | escholarship.org |
| Interstitial Defects | Can have low migration barriers, facilitating self-healing. | rsc.org |
| Surface Defects | Formation energies can differ significantly from the bulk. | arxiv.org |
Carrier Mobility and Preferred Carrier Type Analysis
Theoretical calculations based on DFT can predict the intrinsic carrier mobility of electrons and holes in CsPb(Br/I)₃. These calculations often involve evaluating electron-phonon scattering rates. snu.ac.kraps.org The choice of halide ion (bromine or iodine) significantly influences carrier mobility. mdpi.comsemanticscholar.org Studies have shown that varying the halide composition can change the intrinsic carrier mobility by a factor of 3 to 5. snu.ac.kraps.orgmdpi.comsemanticscholar.org
Furthermore, the preferred carrier type, meaning whether electrons or holes have higher mobility, can also depend on the halide composition. snu.ac.krmdpi.comsemanticscholar.org For instance, some calculations for CsPbBr₃ suggest that electron mobility is higher than hole mobility. researchgate.netarxiv.org In contrast, for CsPbI₃, some studies indicate higher electron mobility, while others report comparable or higher hole mobility depending on the crystal phase and computational method. acs.orgresearchgate.net These theoretical predictions are crucial for designing materials with optimized charge transport properties for devices like solar cells and photodetectors.
| Compound | Carrier Type | Predicted Mobility (cm²/Vs) | Reference |
| CsPbI₃ (cubic) | Electron | 1399 | researchgate.net |
| CsPbBr₃ | Hole | 41.6 | arxiv.org |
| CsPbBr₃ | Electron | ~100.7 | researchgate.net |
| Cs₂Te | Electron | 20 | nih.gov |
| Cs₂Te | Hole | 1.2 | nih.gov |
First-Principles Phonon Calculations for Thermal Properties
First-principles phonon calculations are employed to investigate the lattice dynamics and thermal properties of CsPb(Br/I)₃. These calculations can predict phonon dispersion relations, phonon density of states, and ultimately, the lattice thermal conductivity. rsc.orgresearchgate.netresearchgate.netiitb.ac.in
Studies on cubic CsPbX₃ (X = Cl, Br, I) have revealed ultralow lattice thermal conductivities, which is a desirable property for thermoelectric applications. rsc.org For CsPbBr₃, the calculated thermal conductivity is in the range of 0.395 to 0.75 W·m⁻¹·K⁻¹ at and above room temperature, which is remarkably low. acs.orgnih.govresearchgate.net This low thermal conductivity is often attributed to strong anharmonicity and the "rattling" motion of the cesium cation within the perovskite cage, which effectively scatters heat-carrying acoustic phonons. acs.orgcsic.es The strong quartic anharmonic renormalization of phonon modes also contributes to the weak temperature dependence of the lattice thermal conductivity in these materials. rsc.org
| Compound | Temperature (K) | Calculated Thermal Conductivity (W·m⁻¹·K⁻¹) | Reference |
| CsPbBr₃ (cubic) | 500 | 0.53 ± 0.04 | acs.org |
| CsPbBr₃ (orthorhombic) | 300 | 0.497 | nih.gov |
| CsPbBr₃ (tetragonal) | 380 | 0.412 | nih.gov |
| CsPbBr₃ (cubic) | 600 | 0.395 | nih.gov |
| CsPbBr₃ | Room Temp | 0.75 ± 0.08 | researchgate.net |
| Cs₂Te | 300 | ~0.2 | nih.gov |
Theoretical Approaches to Phase Stability and Transformation
Theoretical approaches, often combining DFT with thermodynamic models, are essential for understanding the phase stability and transformations in CsPb(Br/I)₃ systems. The stability of the desired perovskite phase is a critical challenge, particularly for iodine-rich compositions.
Calculations have shown that for CsPbI₃, the non-perovskite δ-phase is thermodynamically more stable at room temperature than the photoactive α-phase. mdpi.comacs.org Incorporating bromine to form CsPb(I₁₋ₓBrₓ)₃ enhances the stability of the perovskite phase. researchgate.netnih.govacs.org Theoretical studies can predict the decomposition energy of the perovskite into its binary constituents (e.g., CsX and PbX₂), providing a measure of its thermodynamic stability. rsc.org For instance, the stability sequence has been found to be CsPbBr₃ > CsPbI₃. rsc.org
Furthermore, computational models can investigate the effect of external stimuli, such as pressure and strain, on phase stability. aip.orgosti.govnih.gov For example, applying compressive stress can sometimes favor the perovskite phase and improve optoelectronic properties, while tensile stress may be detrimental. aip.org These theoretical insights guide the development of strategies, such as compositional engineering and strain management, to stabilize the desired perovskite phase for practical applications. aip.orgresearchgate.net
Defect Chemistry and Ionic Transport in Cesium Bromoiodide Perovskites
Identification and Characterization of Native Defects
Native point defects, which are imperfections in the crystal lattice, are unavoidably introduced during the synthesis of cesium lead bromoiodide perovskites. These defects, including vacancies, interstitials, and antisite defects, significantly influence the material's electronic and optical properties. First-principles calculations based on density functional theory (DFT) have been instrumental in identifying the types of defects present and their corresponding energy levels within the bandgap. researchgate.net
In materials like Cesium Lead Bromide (CsPbBr₃), which serves as a model for the bromoiodide system, a range of native defects has been identified. These include vacancies of cesium (VCs), lead (VPb), and bromine (VBr), as well as interstitial defects (Csᵢ, Pbᵢ, Brᵢ) and antisite defects where ions occupy incorrect lattice sites (e.g., CsBr, PbCs, BrPb). researchgate.netnih.gov Thermally stimulated current (TSC) spectroscopy experiments on CsPbBr₃ have revealed an array of trap levels spanning from 0.11 eV to 0.70 eV, which are attributed to these intrinsic point defects. nih.govaip.org The concentration of these defects can range from 10¹¹ to 10¹⁶ cm⁻³. aip.org
A summary of calculated native defect levels in CsPbBr₃, which provides insight into the likely defects in mixed bromoiodide systems, is presented below.
| Defect Type | Category | Energy Levels from Valence Band Maximum (eV) nih.gov |
| VCs, VPb, BrCs, BrPb | Acceptors | VCs, VPb: shallow levels (0.1-0.2 eV) |
| VBr, Csᵢ, CsBr, PbCs, Pbᵢ, PbBr | Donors | VBr, Csᵢ, CsBr, PbCs: shallow levels (0.1-0.2 eV) |
| Pbᵢ, PbBr | Donors | Intermediate levels (0.35-0.65 eV) |
| BrPb | Acceptors | Deep levels (1.0-1.4 eV) |
This table presents interactive data based on research findings. The energy levels are approximations derived from studies on CsPbBr₃ and indicate the potential behavior of similar defects in Cesium Bromoiodide.
Among the various point defects, interstitials, particularly of bromine and unintentionally introduced hydrogen, play a critical role. First-principles studies on CsPbBr₃ have shown that both bromine interstitials (Brᵢ) and hydrogen interstitials (Hᵢ) can introduce deep energy levels within the perovskite's bandgap. rsc.orgrsc.org The bromine interstitial has a deep level, while the hydrogen interstitial can also form deep levels, for instance at 1.80 eV. rsc.org
Ionic Conductivity and Ion Migration Studies
This compound perovskites are mixed ionic-electronic conductors, meaning that both ions and electrons contribute to electrical conductivity. The ionic component, primarily due to the movement of halide ions (Br⁻ and I⁻), has profound implications for device stability and performance. aps.orgpku.edu.cn
Studies on related compounds provide insight into this phenomenon. For CsPbI₂Br, the activation energy for ion migration was found to be 0.45 eV in the dark. pku.edu.cn In another study on a 3D perovskite, the ion migration activation energy was calculated to be 358 meV. nih.gov This value could be increased to 419 meV by engineering the material into a quasi-two-dimensional structure, which effectively suppresses ion migration and reduces dark current in devices. nih.gov The diffusion coefficient for migrating Br⁻ ions in a similar perovskite system was calculated to be 3.157 × 10⁻¹² cm² s⁻¹, with an associated ionic conductivity of 2.44 × 10⁻¹⁰ S/cm. researchgate.net
This ion migration can be a "double-edged sword." researchgate.net Under an applied electric field, mobile ions can accumulate at the interfaces between the perovskite and the electrode layers, leading to device degradation and a drop in brightness over time. researchgate.net However, some research indicates that deliberately controlled ion migration through electrical biasing can be used to reduce bulk defects and passivate interfaces, thereby enhancing the performance of radiation detectors. researchgate.net
| Parameter | Value | Compound/Condition | Reference |
| Ion Migration Activation Energy | 0.45 eV | CsPbI₂Br (dark) | pku.edu.cn |
| Ion Migration Activation Energy | 358 meV | 3D Perovskite | nih.gov |
| Ion Migration Activation Energy | 419 meV | Quasi-2D Perovskite | nih.gov |
| Br⁻ Diffusion Coefficient | 3.157 × 10⁻¹² cm² s⁻¹ | MAPbBr₃ | researchgate.net |
| Br⁻ Ionic Conductivity | 2.44 × 10⁻¹⁰ S cm⁻¹ | MAPbBr₃ | researchgate.net |
This table presents interactive data on ionic transport properties in perovskite materials, offering a comparative look at factors influencing ion movement.
Correlation between Defect Chemistry and Optoelectronic Performance
High densities of defects, especially those with deep energy levels like halide interstitials, act as sites for Shockley-Read-Hall (SRH) non-radiative recombination. nih.gov This process shortens the lifetime of minority charge carriers and is a primary loss mechanism in perovskite solar cells. nih.gov For example, simulations show that as the defect density in an absorber layer increases from 10¹⁰ cm⁻³ to 10¹⁵ cm⁻³, the power conversion efficiency (PCE) can decrease significantly. nih.gov The introduction of a small amount of cesium into mixed-cation perovskites has been shown to reduce trap density and charge recombination, leading to enhanced PCE. mdpi.com However, higher concentrations can cause phase segregation and create defect-rich regions, which are detrimental to performance. mdpi.com
Furthermore, the migration of ionic defects under operational conditions can alter the internal electric field of a device, leading to phenomena like current-voltage hysteresis and long-term degradation. researchgate.net Strategies to mitigate these issues focus on "defect passivation," where chemical agents are introduced to bind to defects (such as Pb²⁺ defects from iodine vacancies) and neutralize their harmful electronic effects, leading to improved efficiency and stability. rsc.org Therefore, controlling the defect chemistry through compositional engineering, additive use, and synthesis condition optimization is a key strategy for advancing this compound perovskite optoelectronics. rsc.orgutrgv.edu
Surface Science and Interface Engineering of Cesium Bromoiodide
Surface Passivation Strategies
Surface passivation is a critical strategy to mitigate the impact of defects, such as halide vacancies, on the surface of perovskite films. nih.gov These defects can trap charge carriers, leading to efficiency losses and material degradation. researchgate.net Effective passivation techniques aim to heal these surface defects, thereby enhancing both the efficiency and the long-term stability of cesium bromoiodide-based devices.
Ligand Passivation for Defect Reduction and Stability Enhancement
The use of organic ligands to passivate surface defects is a widely adopted and effective strategy for enhancing the properties of cesium lead halide perovskites. These ligands are molecules that can coordinate to the perovskite surface, neutralizing charge traps and protecting the material from the external environment.
Research on various cesium lead halide nanocrystals has demonstrated that the surface is highly dynamic, and ligands can be lost during purification or processing steps. researchgate.netresearchgate.net The careful management of capping ligands is therefore essential for maintaining the structural and colloidal integrity of the nanocrystals. nih.gov For mixed-halide systems like this compound (CsPbBrₓI₃₋ₓ), the composition of the halide influences ligand binding. Studies on CsPbBr₃₋ₓIₓ nanocrystals have shown that as the iodide content increases, the density of surface-bound ligands tends to decrease. researchgate.net This suggests that the original surface of a CsPbBr₃ nanocrystal is modified by the introduction of iodine, making the binding of passivating agents less efficient. researchgate.net
The choice of ligand plays a crucial role in the effectiveness of the passivation. Different ligands can offer either dynamic or static coverage of the surface. Dynamic ligand coverage allows for reversible dissociation, creating open surface sites that can be beneficial for certain applications like photocatalysis, while static ligands provide more persistent surface coverage. nih.gov The addition of acid and base ligands during post-synthetic processing is important to passivate open surface sites and preserve the material's as-synthesized properties. researchgate.net Failure to maintain adequate ligand coverage can weaken binding strength and lead to a significant drop in photoluminescence quantum yield (PLQY). researchgate.net
Table 1: Effects of Ligand Passivation on Cesium Lead Halide Perovskites
| Ligand Strategy | Observed Effects | Relevant Findings |
|---|---|---|
| Dynamic Ligand Coverage | - Generates reversible open surface sites.- Can enhance performance in applications like photocatalysis. | Allows substrates to approach the quantum dot surface while maintaining sufficient stability for catalysis to occur. nih.gov |
| Static Ligand Coverage | - Provides persistent, stable surface passivation.- Retains active surface sites. | Offers an alternative mechanism to dynamic coverage for achieving high performance and stability. nih.gov |
| Composition-Dependent Ligand Binding | - Ligand density decreases as iodide content increases in CsPbBr₃₋ₓIₓ.- Poor ligand coordination at iodide-rich interfaces. | Highlights the need for tailored ligand strategies for different this compound compositions. researchgate.net |
| Post-Synthesis Ligand Addition | - Addition of acid/base ligands preserves as-synthesized properties.- Prevents degradation during purification and halide exchange. | Crucial for maintaining high photoluminescence quantum yield by passivating newly formed surface sites. researchgate.net |
Halide-Rich Surface Formation
Creating a halide-rich surface is another powerful technique for passivating defects and enhancing the optoelectronic properties of cesium lead halide perovskites. This approach effectively reduces the formation of halide vacancies, which are a common source of trap states that lead to non-radiative recombination. mdpi.com
Synthesizing cesium lead halide nanocrystals in a halide-rich environment has been shown to produce materials with higher quality and remarkable stability. researchgate.net This method involves adjusting the precursor ratio to ensure an excess of halide ions relative to lead ions during crystal growth. For instance, in the synthesis of cesium lead bromide (CsPbBr₃) nanocrystals, using a Pb:Br precursor ratio of 1:4 (a halide-rich condition) resulted in significantly improved photoluminescence quantum yield (QY) and stability compared to nanocrystals made under halide-poor conditions. researchgate.net Light-emitting diode (LED) devices fabricated with these halide-rich nanocrystals demonstrated substantially better performance, including higher maximum luminance and external quantum efficiency. researchgate.net
This strategy is particularly effective because the excess halide ions can fill vacancy sites on the nanocrystal surface, effectively "healing" these defects. The result is a reduction in non-radiative recombination pathways, which leads to higher photoluminescence efficiency. mdpi.com The formation of halide-rich surfaces is considered a key factor in achieving near-unity photoluminescence quantum yields in CsPbI₃ nanocrystals and is a broadly applicable strategy for the entire cesium lead halide family, including this compound. mdpi.com
Table 2: Impact of Halide-Rich Synthesis on CsPbBr₃ Nanocrystal LED Performance
| Synthesis Condition | Maximum Luminance (cd m⁻²) | Current Efficiency (cd A⁻¹) | External Quantum Efficiency (EQE) (%) |
|---|---|---|---|
| Halide-Poor | Lower | Lower | Lower |
| Halide-Rich (Pb:Br = 1:4) | 12,090 | 3.1 | 1.194 |
Data derived from a study on CsPbBr₃ nanocrystals, demonstrating the principle of halide-rich passivation. researchgate.net
Interfacial Phenomena in Devices
Electrode-Perovskite Interface Interactions
Efficient and stable device operation requires well-engineered interfaces between the perovskite absorber and the charge transport layers that lead to the electrodes. rsc.org Defects at these buried interfaces can act as recombination centers, and ion migration across the interface can degrade both the perovskite and the adjacent transport layers. nih.govamericanelements.com
Several strategies have been developed to modify these interfaces. One approach is the introduction of a buffer layer, such as cesium acetate (B1210297), between the perovskite and the hole transport layer. americanelements.comnih.gov This layer can react with mobile ions migrating from the perovskite, forming a cesium-rich perovskite interface that enhances operational stability. americanelements.comnih.gov The use of cesium compounds, such as cesium carbonate and cesium acetate, as modifiers for the electron transport layer (ETL) has also been shown to improve performance. researchgate.net These modifiers can raise the Fermi level of the ETL, reducing the electron injection barrier and improving the perovskite microstructure, leading to higher efficiency and reduced hysteresis. researchgate.net
Table 3: Strategies for Modifying Electrode-Perovskite Interfaces
| Modification Strategy | Material/Method | Mechanism | Reported Outcome |
|---|---|---|---|
| Buffer Layer Insertion | Cesium Acetate | Consumes mobile ions (e.g., MA⁺), forming a stable Cs-rich interface. americanelements.comnih.gov | Enhanced operational stability without efficiency loss. nih.gov |
| ETL Modification | Cesium Acetate / Cesium Carbonate | Raises ETL Fermi level, reduces electron injection barrier, improves perovskite grain size. researchgate.net | Higher power conversion efficiency and mitigated hysteresis. researchgate.net |
| Functionalized HTL | Pyridine-functionalized poly(triarylamine) | Anchors to the perovskite, passivates defects, improves interface contact. rsc.org | Record device efficiency (22.8%) and enhanced thermal/operational stability. rsc.org |
| Buried Interface Passivation | Organic Ammonium (B1175870) Salts (e.g., BDAI₂) | Suppresses defect formation at the perovskite/HTL interface, improves crystallinity. nih.gov | Increased fill factor and power conversion efficiency. nih.gov |
Surface Morphology and Roughness Effects on Device Performance
The physical characteristics of the perovskite film, including its surface morphology and roughness, have a profound impact on device performance. A uniform, dense, and pinhole-free perovskite layer is essential for preventing direct contact between the electron and hole transport layers, which would otherwise cause short-circuiting and reduce device efficiency.
The morphology of the film is heavily influenced by factors such as the deposition method and the concentration of precursors, including cesium. nih.gov Studies on triple-cation perovskites have shown that incorporating a small amount of cesium can improve film morphology, but higher concentrations can lead to phase segregation and the formation of Cs-rich regions that impede light absorption. nih.gov A smooth surface is generally desirable as it promotes better contact with the adjacent charge transport layers, facilitating more efficient charge extraction and reducing interfacial recombination.
High surface roughness can be detrimental to device performance. A rough surface can increase the likelihood of non-radiative recombination at the interface and may lead to incomplete coverage by the subsequent charge transport layer, creating shunt pathways that lower the open-circuit voltage and fill factor of the solar cell. While some degree of texture can sometimes enhance light trapping, an overly rough surface generally complicates the formation of high-quality interfaces, which is critical for achieving top performance. Therefore, controlling the crystallization process to achieve a smooth and uniform surface morphology is a key objective in the fabrication of high-performance this compound devices.
Advanced Applications of Cesium Bromoiodide in Energy Conversion and Sensing Technologies
Perovskite Light-Emitting Diode (PeLED) Architectures and Performance
The unique properties of Cesium bromoiodide, particularly its high photoluminescence quantum yields and tunable emission spectrum, make it an excellent candidate for Perovskite Light-Emitting Diodes (PeLEDs).
This compound is particularly valued in the development of efficient and stable red-emitting PeLEDs. By carefully tuning the halide ratio, the emission wavelength can be precisely controlled to achieve deep red colors essential for display technologies. Research has demonstrated that all-inorganic perovskites like Cesium lead iodide (CsPbI₃) quantum dots can produce stable red emission. nih.gov While pure CsPbI₃ faces stability challenges, the incorporation of bromide to form this compound enhances the material's structural integrity and operational lifetime. nih.gov
Strategies to enhance device lifetime often focus on managing ion migration and reducing non-radiative recombination. One study reported a red-emitting CsPbI₃ quantum dot LED with an external quantum efficiency (EQE) of 0.21% at a 6V bias. nih.gov This device demonstrated notable operational stability, with a lifetime (L₇₀, where electroluminescence intensity drops to 70% of the initial value) of 16 hours under a constant 5V drive. nih.gov Further advancements in quasi-2D perovskites using mixed organic cations have pushed the EQE for red PeLEDs to over 25%, showcasing the potential of perovskite materials in high-performance lighting. researchgate.net Although not exclusively this compound, these findings highlight the strategies applicable to improve its performance. Developing new electron transport layers (ETLs) has also proven effective, leading to red PeLEDs based on 3D CsPbBrI₂ that achieve a record high brightness of 20,000 cd/m². bohrium.com
Table 1: Performance of Red-Emitting Perovskite LEDs This table is interactive. You can sort and filter the data.
| Emitter Material | Peak EQE (%) | Max Brightness (cd/m²) | Lifetime (L₇₀) | Emission Color |
|---|---|---|---|---|
| CsPbI₃ QDs | 0.21 | - | 16 hours @ 5V | Red |
| 3D CsPbBrI₂ | - | 20,000 | - | Red |
Perovskite Solar Cell (PSC) Design and Efficiency Improvement
In photovoltaics, this compound is utilized to improve the efficiency and stability of Perovskite Solar Cells (PSCs). Its tunable bandgap is particularly useful for applications in tandem solar cells.
The Electron Transport Layer (ETL) is a critical component in PSCs, responsible for extracting and transporting electrons from the perovskite absorber layer. The choice of ETL material and its interface with the this compound layer significantly impacts device performance. Metal oxides like Titanium(IV) oxide (TiO₂) and Tin(IV) oxide (SnO₂) are commonly used as ETL materials due to their suitable energy band alignment with perovskites. itb.ac.id Studies on lead-free Cesium Titanium Bromide (Cs₂TiBr₆) have explored the optimization of ETLs, finding that SnO₂ can be a suitable electron transport material. researchgate.net The integration of a Cadmium sulfide (B99878) ETL in planar devices has resulted in ultra-high open-circuit voltages of 1.7 V. iastate.edu Furthermore, the layer preceding the perovskite can influence the bandgap of the Cesium lead bromide, highlighting the importance of interface engineering. iastate.edu
Table 2: Key Parameters of this compound-based Solar Cells This table is interactive. You can sort and filter the data.
| Perovskite Material | Device Architecture | PCE (%) | Vₒ꜀ (V) | ETL |
|---|---|---|---|---|
| CsPbI₂Br | Planar | 9.8 | - | c-TiO₂ |
| CsPbBr₃ | Planar | 8.2 | 1.7 | TiO₂ + CdS |
Photodetector Development
This compound and related all-inorganic perovskites are promising materials for radiation and photodetectors due to their strong stopping power for X-rays and gamma-rays, and their favorable charge transport properties. Cesium lead bromide (CsPbBr₃) has been extensively studied for these applications, demonstrating the potential to match the performance of conventional semiconductor detectors like Cadmium zinc telluride (CZT). researchgate.netrsc.org
Detectors fabricated from CsPbBr₃ have achieved uncorrected energy resolutions of 2% at 662 keV for gamma-ray detection. rsc.orgrsc.org Researchers have developed various device architectures, including heterojunctions with materials like Tin(IV) oxide (SnO₂) to enhance performance and long-term stability. researchgate.net The principles and fabrication techniques developed for CsPbBr₃ detectors are directly applicable to mixed-halide this compound systems, allowing for the tuning of optoelectronic properties to target specific radiation energies or light wavelengths. The high charge mobility and carrier lifetimes observed in these materials are crucial for efficient charge collection and high-resolution detection. researchgate.net
Chemo/Optical Sensing Applications
The high sensitivity of perovskite photoluminescence to the surrounding environment makes this compound a candidate for chemo/optical sensing applications. The fluorescence intensity of inorganic perovskite nanocrystals can be quenched or enhanced in the presence of specific analytes.
For instance, sensors based on Cesium lead bromide (CsPbBr₃) nanocrystals have been developed for the detection of oxygen (O₂). mdpi.com The photoluminescence of these nanocrystals decreases in the presence of oxygen, providing a mechanism for optical gas sensing. mdpi.com The sensitivity and response time of such sensors can be optimized by controlling the shape and size of the nanocrystals and the morphology of the substrate on which they are deposited. mdpi.com Porous substrates, for example, can enhance the sensor's response by allowing for rapid diffusion of gas molecules to the nanocrystal surface. mdpi.com While much of the research has focused on CsPbBr₃, the tunable nature of this compound offers the potential to develop sensors with tailored selectivity and sensitivity for a wider range of chemical species. The development of chemically derived optical sensors for detecting cesium ions themselves has also been a subject of research, employing fluorescent molecular chemosensors that change color or fluorescence upon binding with the ion. daneshyari.comresearchgate.netmdpi.com
Detection of Specific Analytes (e.g., Nitrophenol Explosives, Metal Ions)
An extensive review of scientific literature does not yield specific research focused on the application of this compound for the detection of nitrophenol explosives or metal ions. However, the broader family of cesium lead halide perovskites (CsPbX₃, where X can be a halogen) has shown promise in these areas. mdpi.comsemanticscholar.org For instance, luminescent nanocrystals of cesium lead halides have been investigated for their potential in detecting nitro-organic explosives. researchgate.net Similarly, the sensing of heavy metal ions is an emerging application for various metal halide perovskites. rsc.orgmatilda.sciencebpasjournals.comresearchgate.netbpasjournals.com These materials often utilize mechanisms such as photoluminescence quenching to signal the presence of specific analytes. mdpi.com
Mechanisms of Sensor Response (e.g., Photoluminescence Quenching, Phase Transformation)
The primary mechanism for sensor response in many perovskite-based sensors is photoluminescence quenching. mdpi.com This process involves a decrease in the fluorescence intensity of the material upon interaction with an analyte. While the specifics for this compound are not detailed in existing research for the aforementioned analytes, in other perovskites, the quenching can be triggered by electron or energy transfer from the perovskite to the analyte molecule. mdpi.com
Phase transformation is another potential sensing mechanism in perovskite materials. This involves a change in the crystal structure of the material when exposed to a particular substance. While this phenomenon is being explored in some perovskite compositions, its specific application in this compound for sensing nitrophenol explosives or metal ions has not been documented.
Scintillation Material Research
This compound has garnered significant interest in the field of scintillation materials, which are crucial for the detection of high-energy radiation such as X-rays and gamma rays. google.com Scintillators work by absorbing high-energy radiation and converting it into visible light, which can then be detected by a photosensor.
Europium-Doped this compound Scintillators
The performance of this compound as a scintillator can be significantly enhanced through doping with Europium (Eu). Europium-doped this compound (CsBrₓI₁₋ₓ:Eu) scintillators have been developed to improve conversion efficiency and reduce afterglow, which are critical parameters for high-quality imaging and radiation detection. google.com
Research has shown that by partially replacing iodine with bromine in cesium-based scintillators, it is possible to stabilize the crystal structure and improve both optical quality and scintillation properties. For instance, in the related compound Cesium Calcium Bromoiodide, this substitution helps to suppress detrimental phase transitions that can occur during crystal cooling, leading to improved transparency and performance. tennessee.edu
The ratio of bromine to iodine and the concentration of the Europium dopant are key factors that influence the scintillator's light yield and energy resolution. The light yield refers to the number of photons produced per unit of absorbed energy, while the energy resolution is a measure of the detector's ability to distinguish between different radiation energies.
Below is a data table summarizing the performance of a Europium-doped Cesium Calcium Bromo-Iodide scintillator, which illustrates the impact of mixed halides on scintillation properties.
| Scintillator Composition | Light Yield (photons/MeV) | Energy Resolution at 662 keV (%) |
| CsCaI₃:Eu | ~40,000 | ~4 |
| CsCaBr₀.₈I₂.₂:Eu | Not specified, but improved | 8.4 - 9.5 |
Data compiled from a study on Cesium Calcium Bromo-Iodide scintillators, demonstrating the principle of performance enhancement through halide substitution. tennessee.edu
Further research into Europium-doped scintillators has explored a range of related compounds, highlighting the ongoing effort to develop materials with even higher light yields and better energy resolution for applications in national security and medical imaging. researchgate.netosti.govresearchgate.net
Q & A
Q. What are the established methods for synthesizing and characterizing cesium bromoiodide (CsIBr₂)?
- Methodological Answer : this compound is typically synthesized via solid-state reactions or solution-based crystallization. For example, stoichiometric amounts of CsI and Br₂ can be heated under controlled conditions to form CsIBr₂ crystals . Characterization involves:
- X-ray Diffraction (XRD) : To confirm the rhombic crystal structure (space group and lattice parameters).
- Solubility Testing : Measured at 4.61 g/100 mL in water (20°C) .
- Density Analysis : Reported as 4.25 g/cm³ using pycnometry .
For reproducibility, ensure purity of precursors (≥99.9%) and document environmental conditions (temperature, humidity) during synthesis.
Q. What spectroscopic techniques are suitable for analyzing this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Useful for identifying halide bonding patterns (e.g., Cs–Br/I vibrations). Historical studies on cesium iodide prisms highlight IR’s role in structural analysis .
- UV-Vis Spectroscopy : To determine optical absorption edges, though limited data exists for CsIBr₂. Comparative studies with CsPbX₃ perovskites (e.g., CsPbBr₃) suggest tunable bandgaps via halide substitution .
Q. How do solubility and density properties of CsIBr₂ impact experimental design?
- Methodological Answer : The low solubility in water (4.61 g/100 mL at 20°C) necessitates solvent optimization for solution-based applications. For thin-film deposition, consider density (4.25 g/cm³) to calculate volumetric requirements. Always calibrate gravimetric measurements against known standards to avoid errors in stoichiometry .
Advanced Research Questions
Q. What computational approaches predict the electronic and structural properties of CsIBr₂?
- Methodological Answer : Density Functional Theory (DFT) simulations can model band structure, charge distribution, and stability. For example:
- Bandgap Calculation : Compare hybrid functionals (e.g., PBE0) with experimental data to validate accuracy.
- Thermodynamic Stability : Assess formation energy under varying halide ratios (e.g., Br/I substitution).
Reference studies on CsPbBr₃ show DFT’s utility in explaining optoelectronic behavior, which can be adapted for CsIBr₂ .
Q. How can researchers resolve contradictions in reported bandgap values for CsIBr₂?
- Methodological Answer : Contradictions may arise from synthesis conditions (e.g., hygroscopicity altering crystal quality) or characterization methods. To address this:
- Controlled Synthesis : Repeat experiments under inert atmospheres to prevent hydration .
- Cross-Validation : Use complementary techniques (UV-Vis, photoluminescence, and DFT) to triangulate bandgap values.
Document procedural deviations rigorously to identify confounding variables .
Q. What methodologies evaluate CsIBr₂’s potential as a sensor for nitroaromatic compounds?
- Methodological Answer :
- Electrochemical Sensing : Modify electrodes with CsIBr₂ microcrystals and test sensitivity to nitroaromatics (e.g., 2-nitrophenol) via cyclic voltammetry.
- Photoluminescence Quenching : Expose CsIBr₂ films to nitroaromatics and measure emission intensity changes.
A 2017 study on CsPbBr₃-I demonstrated detection limits as low as 10⁻⁶ M for nitrophenol explosives, providing a framework for CsIBr₂ adaptation .
Q. How does the crystal structure of CsIBr₂ influence its optoelectronic performance?
- Methodological Answer : The rhombic structure (space group unconfirmed) likely affects carrier mobility and defect tolerance. Comparative analysis with CsPbX₃ perovskites suggests:
- Halide Disorder : Mixed Br/I sites may introduce shallow traps, reducing recombination losses.
- Morphology Control : Nanocrystal synthesis (e.g., hot-injection) could enhance light absorption efficiency .
Pair structural data (XRD, TEM) with time-resolved photoluminescence to correlate morphology with performance .
Guidance for Addressing Research Challenges
- Reproducibility : Adhere to protocols in for documenting synthesis and characterization. Use support information files for extended datasets.
- Ethical Data Practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing computational or experimental data .
- Literature Review : Conduct scoping studies () to identify gaps in CsIBr₂ research, prioritizing peer-reviewed journals over grey literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
